N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-13-8-7-11(18-10-5-6-10)9-12(13)15-20(4,16)17/h7-10,15H,5-6H2,1-4H3 |
InChI Key |
BYLBLDYSLBODSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-tert-butoxy-5-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Deprotection: The tert-butoxy group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Scientific Research Applications
N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including those used in material science and catalysis.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, contributing to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways or signal transduction processes, resulting in the desired biological effect .
Comparison with Similar Compounds
N-(2-Tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
N-(2-Tert-butoxyphenyl)methanesulfonamide: Lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
N-(2-Cyclopropoxyphenyl)methanesulfonamide: Lacks the tert-butoxy group, which may influence its solubility and stability.
N-(2-Tert-butoxy-5-methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of a cyclopropoxy group, potentially altering its chemical properties and applications.
These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
